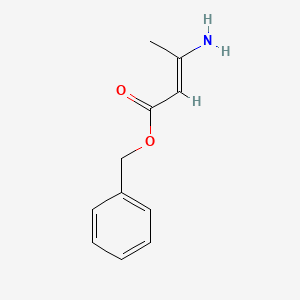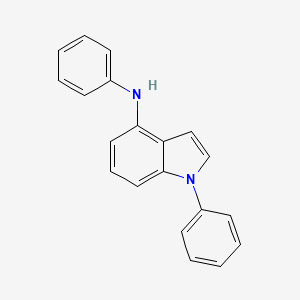![molecular formula C17H20N4O7 B12105591 4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B12105591.png)
4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid: 4-Nitrophenylcarbamoylpyrrolidin-2-one , belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 4-nitrobenzoyl chloride with pyrrolidin-2-one, followed by amidation to form the carbamoyl group. The final step includes the introduction of the oxobutanoic acid moiety. Detailed reaction conditions and reagents are essential for achieving high yields.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes. Optimization of reaction conditions, purification, and isolation techniques ensures cost-effective production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group in the phenyl ring can undergo reduction to an amino group, leading to diverse reactivity.
Substitution: The carbamoyl group is susceptible to nucleophilic substitution reactions.
Amidation: Formation of the carbamoyl group involves amidation reactions.
4-Nitrobenzoyl chloride: Used for the initial condensation step.
Pyrrolidin-2-one: Reacts with the benzoyl chloride to form the pyrrolidinone ring.
Various reducing agents: Required for nitro group reduction.
Major Products:: The primary product is the titled compound itself, which possesses unique pharmacophoric features.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for designing novel molecules due to its indole scaffold.
Functional Groups: Its diverse functional groups make it valuable for medicinal chemistry.
Antiviral Activity: Some indole derivatives exhibit antiviral properties.
Antioxidant Potential: Investigations into its antioxidant effects are ongoing.
Other Biological Activities: These include anti-inflammatory, anticancer, and antidiabetic properties.
Pharmaceuticals: The compound’s unique structure may inspire drug development.
Agrochemicals: Indole derivatives find applications in plant protection products.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid stands out for its specific structure, similar compounds include other indole derivatives like tryptophan, indole-3-acetic acid, and various synthetic analogs[1,3].
Properties
Molecular Formula |
C17H20N4O7 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[[2-[2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25) |
InChI Key |
VZJOBHXJPRQCGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B12105532.png)
![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester](/img/structure/B12105540.png)


![(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)





![7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)
